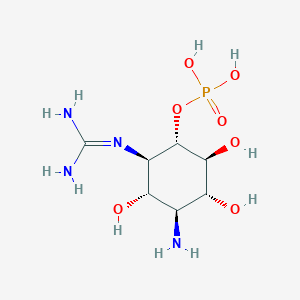

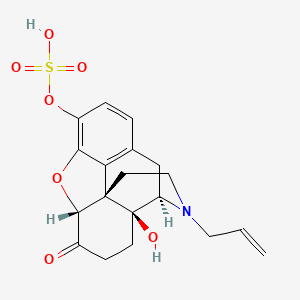

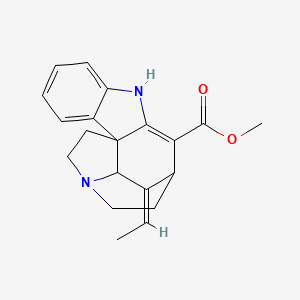

![molecular formula C26H28O16 B1236587 3',4',5,7-Tetrahydroxy-3-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]flavone](/img/structure/B1236587.png)

3',4',5,7-Tetrahydroxy-3-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]flavone

カタログ番号 B1236587

分子量: 596.5 g/mol

InChIキー: YNMFDPCLPIMRFD-PEXUZNNCSA-N

注意: 研究専用です。人間または獣医用ではありません。

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl 6-O-beta-D-xylopyranosyl-beta-D-glucopyranoside is a member of flavonoids and a glycoside.

科学的研究の応用

Chemical Isolation and Characterization

- Flavone C-Glycosides from Plants : The study of flavone C-glycosides, including similar compounds, has been conducted in various plants such as Oxalis triangularis and Gelonium multiflorum. These studies focus on isolating and characterizing the chemical structures of flavone glycosides, contributing to the understanding of plant biochemistry and the potential therapeutic properties of these compounds (Rayyan, Fossen, & Andersen, 2005) (Das & Chakravarty, 1993).

Biological Activity and Applications

- Antioxidant Properties : Research on various flavone glycosides has shown that these compounds possess potent antioxidant properties. This is evident in studies where isolated flavone glycosides exhibited significant radical scavenging activity, suggesting their potential use in oxidative stress-related conditions (Saracoglu, Varel, Harput, & Nagatsu, 2004).

- Structural Analysis for Drug Development : The structural elucidation of flavone glycosides aids in the development of novel drugs. For instance, studies on the black locust tree (Robinia pseudoacacia) have helped to understand the glycosidic linkages in flavones, which can be crucial for the synthesis of new pharmacologically active compounds (Veitch, Elliott, Kite, & Lewis, 2010).

Synthesis and Chemical Studies

- Total Synthesis of Flavone Glycosides : Studies have been conducted on the total synthesis of various flavone glycosides, demonstrating the feasibility of creating these compounds in a laboratory setting. This research is significant for the potential large-scale production of flavone-based drugs and supplements (Sato, Akiya, Nishizawa, & Suzuki, 2006).

Potential Therapeutic Applications

- HIV-Reverse Transcriptase Inhibition : Some flavone glycosides have been identified as inhibitors of HIV reverse transcriptase, indicating their potential role in antiviral therapies. The isolation and identification of such compounds open avenues for new treatments for viral infections (Wang, Hou, Liu, Lin, Gil, & Cordell, 1994).

特性

製品名 |

3',4',5,7-Tetrahydroxy-3-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]flavone |

|---|---|

分子式 |

C26H28O16 |

分子量 |

596.5 g/mol |

IUPAC名 |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C26H28O16/c27-9-4-12(30)16-14(5-9)40-23(8-1-2-10(28)11(29)3-8)24(19(16)34)42-26-22(37)20(35)18(33)15(41-26)7-39-25-21(36)17(32)13(31)6-38-25/h1-5,13,15,17-18,20-22,25-33,35-37H,6-7H2/t13-,15-,17+,18-,20+,21-,22-,25+,26+/m1/s1 |

InChIキー |

YNMFDPCLPIMRFD-PEXUZNNCSA-N |

異性体SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O |

正規SMILES |

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

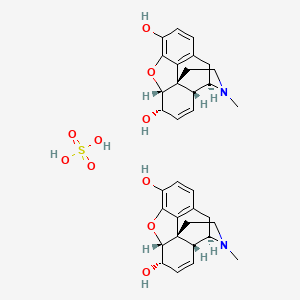

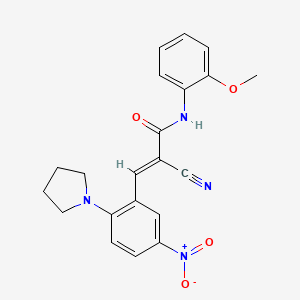

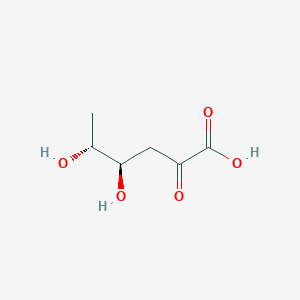

![2-[5-[(Z)-(5,7-dimethyl-1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B1236505.png)

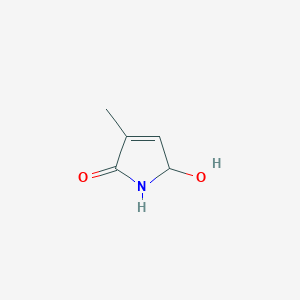

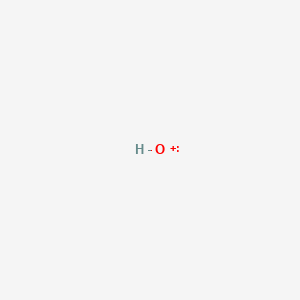

![(1R,2S,8S,9R,14R,15R,17R,18S,21S,24R,26S,27S)-5,14,15-trihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacos-11-ene-4,10,22,29-tetrone](/img/structure/B1236511.png)

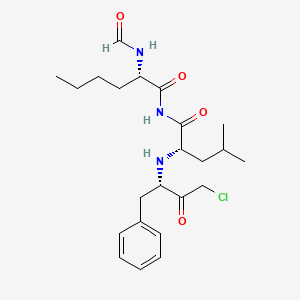

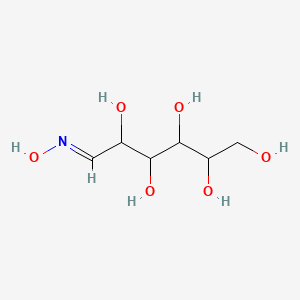

![(S)-2-Amino-3-{[(E)-4-hydroxy-3-methylbut-2-enylamino]purin-9-yl}propanoic acid](/img/structure/B1236516.png)